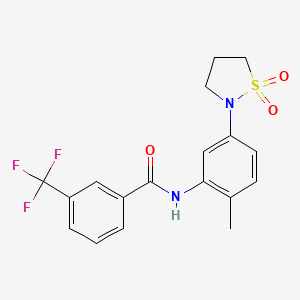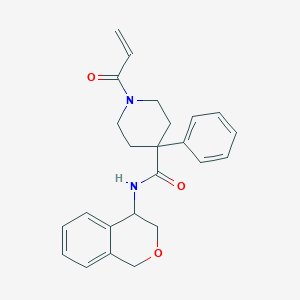
3-Bromo-2-(difluoromethyl)-5-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(difluoromethyl)-5-methylthiophene is an organobromine compound that features a thiophene ring substituted with bromine, difluoromethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethyl)-5-methylthiophene typically involves the bromination of 2-(difluoromethyl)-5-methylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high purity and yield. The product is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
3-Bromo-2-(difluoromethyl)-5-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophenes or modified difluoromethyl groups.
科学的研究の応用
3-Bromo-2-(difluoromethyl)-5-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Bromo-2-(difluoromethyl)-5-methylthiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
Uniqueness
3-Bromo-2-(difluoromethyl)-5-methylthiophene is unique due to the presence of both bromine and difluoromethyl groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.
特性
IUPAC Name |
3-bromo-2-(difluoromethyl)-5-methylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2S/c1-3-2-4(7)5(10-3)6(8)9/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOVHZWGJIZMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,5-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2817407.png)
![Ethyl 4-({[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2817409.png)

![N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide](/img/structure/B2817412.png)
![ethyl 4-[(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2817414.png)

![ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2817417.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide](/img/structure/B2817419.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2817420.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2817421.png)
![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2817423.png)
![6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2817424.png)
